molecular formula C10H11FO2 B13313700 3-Fluoro-2,4,6-trimethylbenzoic acid

3-Fluoro-2,4,6-trimethylbenzoic acid

Cat. No.: B13313700
M. Wt: 182.19 g/mol
InChI Key: VZCZHXDEWZEYSN-UHFFFAOYSA-N
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Description

3-Fluoro-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by methyl groups, and the hydrogen at position 3 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4,6-trimethylbenzoic acid typically involves the fluorination of 2,4,6-trimethylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from mesitylene (1,3,5-trimethylbenzene). The steps include:

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4,6-trimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

3-Fluoro-2,4,6-trimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2,4,6-trimethylbenzoic acid is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom. This combination can significantly influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-fluoro-2,4,6-trimethylbenzoic acid

InChI

InChI=1S/C10H11FO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13)

InChI Key

VZCZHXDEWZEYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)C)F)C

Origin of Product

United States

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